molecular formula C20H25NO5 B12801379 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol CAS No. 85727-12-4

1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol

Cat. No.: B12801379
CAS No.: 85727-12-4
M. Wt: 359.4 g/mol
InChI Key: ZYHCHTRKHCAAPA-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is a complex organic compound that features a benzo-difuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps:

    Formation of the benzo-difuran core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Methoxylation and methylation: Introduction of methoxy and methyl groups can be achieved using reagents such as methanol and methyl iodide in the presence of a base.

    Attachment of the piperidinyl-propanol moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by the addition of the propanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-amine: Similar structure with an amine group instead of an alcohol.

    1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-thiol: Similar structure with a thiol group instead of an alcohol.

Uniqueness

1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is unique due to its specific combination of functional groups and the benzo-difuran core. This uniqueness can confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

85727-12-4

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

1-(5-methoxy-3-methylfuro[2,3-g][1]benzofuran-4-yl)oxy-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C20H25NO5/c1-13-11-25-17-15-6-9-24-18(15)20(23-2)19(16(13)17)26-12-14(22)10-21-7-4-3-5-8-21/h6,9,11,14,22H,3-5,7-8,10,12H2,1-2H3

InChI Key

ZYHCHTRKHCAAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C3C=COC3=C(C(=C12)OCC(CN4CCCCC4)O)OC

Origin of Product

United States

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